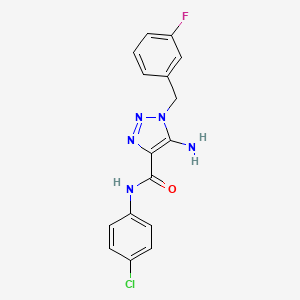

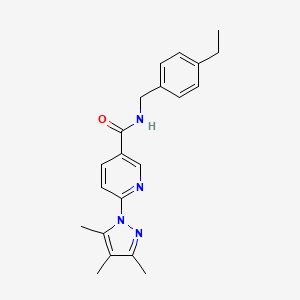

2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid” is an organic compound that is a derivative of phenylacetic acid, containing a phenyl functional group, a carboxylic acid functional group, and a nitro group . It is an important reagent for many organic reactions, especially for the formation of heterocycles .

科学的研究の応用

Co-Crystal Formation

2-Amino-5-nitro-1,3-thiazole, a related compound to 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid, forms a 1:1 co-crystal with 4-aminobenzoic acid. This co-crystal exhibits hydrogen-bonded dimers and a non-centrosymmetric packing lattice, indicating potential applications in crystal engineering and materials science (Lynch, 2001).

Fluorophore for Aluminium(III) Detection

Phenyl-2-thiazoline fluorophores, structurally similar to this compound, have been studied for selective Al3+ detection. They could be used in studying intracellular Al3+ due to their stability in binary Al3+ complexes and significant UV-visible absorbance changes upon coordination (Lambert et al., 2000).

Antimicrobial Activity

Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, analogous to this compound, have shown promising fungicidal and antivirus activities. This suggests potential applications in the development of new antifungal and antiviral agents (Fengyun et al., 2015).

Corrosion Inhibition

Thiazole-based compounds, closely related to this compound, have been investigated as corrosion inhibitors. Their application in protecting metals like mild steel in acidic environments highlights their potential in industrial corrosion prevention (Chaitra et al., 2016).

作用機序

Target of Action

It is known that similar compounds, such as 2-(3-nitrophenyl)acetic acid, interact withPenicillin G acylase in Escherichia coli .

Mode of Action

This interaction could potentially alter the biochemical processes within the cell .

Biochemical Pathways

Based on its structural similarity to 2-(3-nitrophenyl)acetic acid, it may be involved in the metabolism of aromatic compounds .

Result of Action

Based on its structural similarity to other nitrophenyl compounds, it may have potential biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid. For instance, the compound’s solubility in water, which is a key factor in its bioavailability and efficacy, can be affected by temperature . .

生化学分析

Biochemical Properties

These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group . The presence of the nitro group may influence its interactions with various enzymes, proteins, and other biomolecules.

Cellular Effects

Nitrobenzenes, the class of compounds to which it belongs, have been studied for their potential effects on various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of action of 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid is not well established. Nitrobenzenes are known to undergo various chemical reactions, including reduction and coupling . These reactions could potentially influence its interactions with biomolecules at the molecular level.

特性

IUPAC Name |

2-(3-nitrophenyl)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4S/c13-10(14)8-5-17-9(11-8)6-2-1-3-7(4-6)12(15)16/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRRJFUWRWCSMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2466680.png)

![6-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2466681.png)

![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2466685.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2466687.png)

![2-chloro-4-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinazoline](/img/structure/B2466690.png)

![2-(naphthalen-1-ylmethyl)-1-octadecyl-1H-benzo[d]imidazole](/img/structure/B2466698.png)

![9-(4-bromophenyl)-3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2466699.png)